molecular formula C21H18O6 B2847412 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 848916-19-8

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2847412
CAS No.: 848916-19-8
M. Wt: 366.369
InChI Key: UAYNNJLMQLQNSV-UHFFFAOYSA-N
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Description

The compound “3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate” is a complex organic molecule. It contains several functional groups including an ethoxy group, a phenoxy group, a chromenone group, and a cyclopropanecarboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The ethoxy and phenoxy groups would contribute to the polarity of the molecule, while the chromenone and cyclopropanecarboxylate groups would add significant structural complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the chromenone group could potentially undergo nucleophilic addition reactions at the carbonyl group. The cyclopropanecarboxylate group could also participate in various reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of ethoxy and phenoxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Chromene Derivatives

The synthesis of chromene derivatives is a significant area of research due to their promising medicinal properties. Boominathan et al. (2011) developed an efficient one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives. This method relies on a tandem Michael addition–cyclization reaction starting with structurally diverse cyclohexane-1,3-dione, diethyl acetylene dicarboxylate, and malononitrile, offering a variety of 4H-chromenes under solvent-free conditions Boominathan, M., Nagaraj, M., Muthusubramanian, S., & Krishnakumar, R.V. (2011). Tetrahedron.

Applications in Antimicrobial and Antioxidant Studies

The antimicrobial and antioxidant potential of chromene derivatives has been explored by various researchers. For example, Raghavendra et al. (2016) synthesized cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene derivatives, demonstrating significant antimicrobial and antioxidant activities. This research highlights the potential of chromene derivatives in developing new antimicrobial and antioxidant agents Raghavendra, K., Renuka, N., Kameshwar, V.H., Srinivasan, B., Kumar, K.A., & Shashikanth, S. (2016). Bioorganic & medicinal chemistry letters.

Novel Synthesis Approaches

Innovative synthesis approaches for chromene derivatives have also been reported. For instance, Gong et al. (2014) described a novel regioselective cycloisomerization synthesis of 2-substituted or 3-substituted 4H-furo[3,2-c]chromene through the intermediate cyclopropenes of 3-diazochroman-4-one and phenylacetylene. This method offers a versatile route to synthesize furochromene derivatives with potential biological activities Gong, J., Zhao, Z., Zhang, F., Wu, S., Yan, G., Quan, Y., & Ma, B. (2014). Organic letters.

Potential Antitumor Agents

The search for potent antitumor agents led to the discovery of chromene derivatives with significant antiproliferative activities. Yin et al. (2013) synthesized S14161 analogues, identifying 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro, showcasing the potential of chromene derivatives in cancer therapy Yin, S., Shi, M., Kong, T., Zhang, C., Han, K., Cao, B., Zhang, Z., Du, X., Tang, L., Mao, X., & Liu, Z. (2013). Bioorganic & medicinal chemistry letters.

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action for this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could involve exploring its reactivity, investigating its potential biological activity, and assessing its safety profile .

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-2-24-16-5-3-4-6-17(16)27-19-12-25-18-11-14(9-10-15(18)20(19)22)26-21(23)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYNNJLMQLQNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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